N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
Description
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Properties
CAS No. |
688054-92-4 |
|---|---|
Molecular Formula |
C20H27N3O4S |
Molecular Weight |
405.51 |
IUPAC Name |
N-(2-ethylhexyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C20H27N3O4S/c1-3-5-6-13(4-2)11-21-18(24)7-8-23-19(25)14-9-16-17(27-12-26-16)10-15(14)22-20(23)28/h9-10,13H,3-8,11-12H2,1-2H3,(H,21,24)(H,22,28) |
InChI Key |
FFBYRCNHWHMOTI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships.
Chemical Structure
The compound features a complex structure that includes a quinazoline core, a dioxole moiety, and a thioxo group. The presence of these functional groups is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Antioxidant Activity : Compounds with thioxo groups often demonstrate significant antioxidant properties. For example, derivatives of quinazoline have been shown to scavenge free radicals effectively.
- Enzyme Inhibition : The compound may inhibit enzymes such as α-glucosidase and COX-2, both of which are implicated in metabolic disorders and inflammation. In vitro studies have demonstrated that related compounds can significantly reduce enzyme activity, which is crucial for managing conditions like diabetes and cancer.
1. Antioxidant Properties
A study evaluated several quinazoline derivatives for their antioxidant capabilities. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.165 to 0.245 mM when tested against DPPH radicals, indicating potent antioxidant activity .
2. Enzyme Inhibition
A series of thioxoquinazoline derivatives were tested for their inhibitory effects on α-glucosidase. Compounds showed varying degrees of inhibition with IC50 values lower than the standard acarbose (143.54 μM), suggesting potential as antidiabetic agents .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 2 | 69.20 | α-glucosidase |
| 4 | 59.60 | α-glucosidase |
| 12 | 49.40 | α-glucosidase |
| Acarbose | 143.54 | Standard |
3. Cytotoxic Effects
In studies assessing cytotoxicity against colon cancer cell lines (LoVo and HCT-116), several derivatives demonstrated significant activity with IC50 values indicating effective inhibition of cell growth . The mechanism involved modulation of apoptosis regulators and activation of caspases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinazoline core significantly affect biological activity. For instance:
- Thioxo Group : Enhances antioxidant properties.
- Alkyl Substituents : Influence lipophilicity and membrane permeability.
These modifications can lead to improved efficacy against specific targets while minimizing side effects.
Q & A
Q. What are the key steps in synthesizing N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis involves sequential functionalization of the quinazoline core. Key steps include:
- Core Formation : Cyclization of precursors under anhydrous conditions (e.g., THF or DMF) with catalysts like NaHCO₃ or K₂CO₃ to form the dioxoloquinazolinone scaffold .
- Thiolation : Introduction of the thioxo group at the C-6 position using sulfurizing agents (e.g., Lawesson’s reagent) in refluxing toluene .
- Side-Chain Attachment : Amide coupling via EDCI/HOBt-mediated reactions to introduce the 2-ethylhexyl propanamide moiety, with yields optimized by controlling stoichiometry (1.2–1.5 eq. of amine) and reaction time (12–24 hrs) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., quinazoline aromatic protons at δ 7.2–8.5 ppm, ethylhexyl methyl groups at δ 0.8–1.5 ppm) and carbon types (e.g., carbonyl carbons at δ 165–175 ppm) .
- IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated vs. observed mass error < 2 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?
Methodological Answer: Contradictions often arise from:
- Tautomerism : The thioxo group (C=S) at C-6 may tautomerize, altering NMR signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe dynamic equilibria .
- Stereochemical Ambiguity : Chiral centers (e.g., in the ethylhexyl chain) require NOESY or X-ray crystallography (as in ) to confirm spatial arrangements .
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can shift peaks; cross-reference spectra in multiple solvents .
Q. What computational strategies aid in predicting the reactivity of the quinazoline core for targeted modifications?
Methodological Answer:
- Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) map energy barriers for reactions like nucleophilic substitution at C-8 or electrophilic attacks on the thioxo group .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates .
- Docking Studies : Predict binding affinities if targeting biological systems (e.g., enzyme inhibition) using AutoDock Vina .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- pH Stability : Incubate the compound in buffers (pH 1–13, 37°C) for 24–72 hrs; monitor degradation via HPLC .
- Thermal Stress : Heat samples to 60–80°C for 48 hrs; track decomposition products (e.g., loss of thioxo group) via TLC/MS .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature .
Data Contradiction and Reproducibility Challenges
Q. How should researchers address inconsistent biological activity data across studies?
Methodological Answer:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound purity (>95% by HPLC) .
- Dose-Response Curves : Perform triplicate experiments with IC₅₀ values reported as mean ± SEM .
- Meta-Analysis : Compare data against structurally similar quinazolines (e.g., triazolopyrimidines in ) to identify structure-activity trends .
Q. What experimental controls are critical when scaling up synthesis from mg to gram quantities?
Methodological Answer:
- Exothermic Reactions : Monitor temperature rigorously during thiolation steps; use jacketed reactors to prevent runaway reactions .
- Oxygen Sensitivity : Conduct amide coupling under N₂/Ar to avoid oxidation of thioxo groups .
- Purification Consistency : Validate column chromatography fractions with TLC; use automated flash systems for reproducibility .
Methodological Innovations and Future Directions
Q. Can AI-driven platforms like COMSOL Multiphysics optimize reaction parameters for this compound?
Methodological Answer: Yes. AI integrates with COMSOL to:
Q. What advanced techniques enable real-time monitoring of reaction intermediates?
Methodological Answer:
- In Situ FTIR : Track carbonyl formation during cyclization .
- LC-MS/MS : Capture transient intermediates (e.g., iminophosphoranes in Staudinger reactions) with sub-minute sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
